molecular formula C8H14O3 B6151277 methyl 4,4-dimethyl-5-oxopentanoate CAS No. 4007-81-2

methyl 4,4-dimethyl-5-oxopentanoate

Cat. No.: B6151277
CAS No.: 4007-81-2
M. Wt: 158.2
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Description

Methyl 4,4-dimethyl-5-oxopentanoate is a branched-chain ester featuring a ketone group at the fifth carbon and two methyl substituents at the fourth carbon. This structure confers unique physicochemical properties, such as steric hindrance and polarity, which influence its reactivity and applications in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

4007-81-2

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A modified Claisen condensation employs 3,3-dimethyl-2-butanone and methyl acrylate under basic conditions. Sodium hydride (NaH) in benzene facilitates enolate formation at 0°C, followed by nucleophilic attack on methyl acrylate to extend the carbon chain. After refluxing (1–5 h), acetic acid quenches the reaction, yielding a crude mixture distilled under reduced pressure (2.5 mbar, 95–105°C).

Key Data:

Starting MaterialsBaseSolventTemperatureYield
3,3-Dimethyl-2-butanoneNaHBenzene0°C → Reflux63%

This route, adapted from Danishefsky et al. (1981), achieves moderate yields but requires meticulous control of anhydrous conditions.

Limitations and Optimizations

  • Byproduct Formation: Competing aldol adducts reduce efficiency.

  • Solvent Alternatives: Substituting benzene with toluene or THF improves safety without compromising yield.

Enolate Alkylation Strategy

Enolate alkylation offers precision in introducing methyl groups at the γ-position. Lithium diisopropylamide (LDA) generates a stabilized enolate from methyl 5-oxopentanoate, which reacts with methyl iodide to install dimethyl groups.

Procedure Overview

  • Enolate Formation: LDA (2.0 M in THF/heptane) deprotonates methyl 5-oxopentanoate at −78°C under argon.

  • Alkylation: Methyl iodide (2.2 eq) is added dropwise, followed by gradual warming to ambient temperature.

  • Workup: Aqueous NH4Cl quench and extraction with ethyl acetate yield the crude product, purified via vacuum distillation.

Key Data:

Enolating AgentAlkylating AgentTemperatureYield
LDAMethyl iodide−78°C → RT72%

This method, detailed in RSC publications, highlights the role of low-temperature enolate stability in minimizing side reactions.

Esterification of 4,4-Dimethyl-5-Oxopentanoic Acid

Direct esterification of the corresponding carboxylic acid provides a straightforward pathway.

Acid-Catalyzed Esterification

4,4-Dimethyl-5-oxopentanoic acid reacts with methanol in the presence of sulfuric acid (H2SO4) under reflux. The reaction equilibrates within 6–8 h, with excess methanol driving ester formation.

Key Data:

CatalystAcid:Methanol RatioTimeYield
H2SO41:108 h85%

Industrial-Scale Adaptations

Continuous flow reactors enhance efficiency for large-scale production. Fixed-bed catalysts (e.g., Amberlyst-15) enable steady-state esterification at 80°C, achieving >90% conversion with automated methanol recovery.

Michael Addition-Based Synthesis

Michael addition of dimethyl malonate to α,β-unsaturated ketones constructs the carbon skeleton. Methyl vinyl ketone reacts with dimethyl malonate under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H2O), followed by hydrolysis and decarboxylation to yield the target compound.

Key Data:

DonorAcceptorCatalystYield
Dimethyl malonateMethyl vinyl ketoneTBAB68%

Industrial Production Methods

Continuous Flow Processes

Tubular reactors with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) esterify 4,4-dimethyl-5-oxopentanoic acid at 50°C, achieving 95% conversion with minimal downstream purification.

Green Chemistry Innovations

Supercritical CO2 as a solvent reduces waste and energy consumption. At 100 bar and 50°C, esterification completes in 2 h with 88% yield, demonstrating environmental and economic benefits.

Comparative Analysis of Synthetic Routes

MethodYieldScalabilityCostPurity
Claisen Condensation63%ModerateLow90%
Enolate Alkylation72%HighHigh95%
Esterification85–95%HighLow98%
Michael Addition68%LowModerate85%

Esterification excels in cost and scalability, while enolate alkylation offers superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 4,4-dimethyl-5-oxopentanoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction of the keto group in this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.

  • Substitution: : The ester group in this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4,4-dimethyl-5-oxopentanoic acid.

    Reduction: 4,4-dimethyl-5-hydroxypentanoate.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Chemistry

Methyl 4,4-dimethyl-5-oxopentanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

The compound is explored in medicinal chemistry for the development of new drugs. Its structural features allow for modifications that can lead to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the manufacture of specialty chemicals, including flavors, fragrances, and polymers.

Mechanism of Action

The mechanism by which methyl 4,4-dimethyl-5-oxopentanoate exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with methyl 4,4-dimethyl-5-oxopentanoate, enabling comparisons of molecular properties, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
Methyl 4-oxopentanoate C₆H₁₀O₃ 130.14 Ketone (C5), ester (C1) Intermediate in organic synthesis
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₉FO₃ 210.2 Ketone (C5), fluorophenyl (C5) Pharmacological studies
Methyl 5-cyano-5-(2,4-dichlorophenyl)-4-oxopentanoate C₁₃H₁₁Cl₂NO₃ 300.14 Cyano (C5), dichlorophenyl (C4) Specialty chemical synthesis
Methotrexate Related Compound H C₂₁H₂₄N₈O₅ 468.47 Ketone (C5), methoxy (C5), diaminopteridinyl Pharmaceutical impurity profiling
This compound C₈H₁₄O₃ 158.20 Dimethyl (C4), ketone (C5), ester Theoretical: Agrochemical or drug intermediate

Key Observations :

Steric Effects: The 4,4-dimethyl groups in the target compound introduce significant steric hindrance compared to linear analogs like methyl 4-oxopentanoate. This may reduce nucleophilic attack susceptibility but enhance thermal stability .

Biological Activity: Compounds with aryl or heterocyclic substituents (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) exhibit pharmacological relevance, suggesting that this compound could be tailored for similar applications with proper functionalization .

Research Findings and Methodological Insights

  • Chromatographic Profiling: Pharmacopeial standards for methotrexate-related compounds (e.g., methotrexate dimethylamide) highlight the importance of resolving structurally similar impurities, a consideration for synthesizing high-purity this compound .
  • Process Optimization : Evidence from cyclopentanecarboxylate synthesis (e.g., methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate) suggests that hydrolysis and alkylation steps could be modified for efficient production of the target compound .

Biological Activity

Overview

Methyl 4,4-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C8H14O3C_8H_{14}O_3. It is recognized for its role as an intermediate in organic synthesis and potential applications in pharmaceuticals. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a methyl ester derivative of 4,4-dimethyl-5-oxopentanoic acid. The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are pivotal for its biological activity:

  • Oxidation : Converts the compound into corresponding carboxylic acids.
  • Reduction : Transforms the ester group into an alcohol.
  • Substitution : The ester group can react with nucleophiles to form different derivatives.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic acyl substitution reactions, which can lead to the formation of biologically active molecules.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

  • Antitumoral Activity : Preliminary studies suggest that compounds related to this compound demonstrate growth inhibitory effects against tumor cell lines. For instance, compounds derived from similar structures have shown significant cytotoxicity in assays against various cancer cells .
  • Antimicrobial Properties : This compound has been tested for antimicrobial activity. In one study, related compounds exhibited growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .
  • Synthesis of Biologically Active Molecules : this compound serves as a building block in the synthesis of more complex biologically active molecules and pharmaceuticals.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound and its derivatives:

StudyFindings
Cseri et al. (2019) Identified novel synthetic routes for derivatives that could serve as non-toxic solvents with potential applications in membrane science .
Korean Chemical Society (2004) Demonstrated antitumoral and antimicrobial activities of structurally related compounds using MTT assays .
BenchChem (2024) Discussed the compound's utility in organic synthesis and its role as an intermediate in drug production.

Comparative Analysis with Similar Compounds

This compound can be compared to similar compounds to highlight its unique properties:

CompoundStructureKey Activity
Methyl 4,4-dimethyl-3-oxopentanoateSimilar structure but different carbonyl positionPotentially lower reactivity due to structural differences
Methyl pivaloylacetateRelated ester functional groupUsed in specialty chemical manufacturing but less studied for biological activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 4,4-dimethyl-5-oxopentanoate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, esterification of 4,4-dimethyl-5-oxopentanoic acid with methanol under acid catalysis (e.g., H₂SO₄) can be monitored via TLC or GC-MS. Adjusting stoichiometry (excess methanol) and reflux time improves esterification efficiency. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane gradients) enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl groups (C=O stretch at ~1730 cm⁻¹ for ester and ~1710 cm⁻¹ for ketone) .
  • NMR :
  • ¹H NMR : Methyl ester protons (δ ~3.6 ppm), ketone-adjacent methyl groups (δ ~1.2–1.4 ppm), and α-protons to carbonyls (δ ~2.3–2.7 ppm) .
  • 13C NMR : Ester carbonyl (δ ~170 ppm), ketone carbonyl (δ ~208 ppm), and quaternary carbons (δ ~35–45 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 158 (C₈H₁₄O₃) and fragmentation patterns (e.g., loss of –OCH₃ or –COCH₃) confirm structure .

Q. What are the key reaction pathways for this compound in organic synthesis?

  • Methodological Answer :

  • Nucleophilic Attack : The ketone group undergoes reactions with Grignard reagents or hydrides (e.g., NaBH₄), yielding secondary alcohols.
  • Ester Hydrolysis : Acidic/alkaline conditions cleave the ester to 4,4-dimethyl-5-oxopentanoic acid, useful in pharmaceutical intermediates .
  • Condensation Reactions : The α-protons participate in Knoevenagel or Claisen condensations, forming extended conjugated systems .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-catalyzed reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and binding affinities. Molecular docking (AutoDock Vina) identifies potential interactions with enzymes like lipases or ketoreductases. Simulations assess steric effects from the 4,4-dimethyl group on substrate-enzyme compatibility .

Q. What strategies resolve contradictions in kinetic data for this compound’s hydrolysis under varying pH conditions?

  • Methodological Answer :

  • Controlled Experiments : Compare hydrolysis rates in buffered solutions (pH 2–12) using HPLC to track product formation.
  • Isotope Labeling : ¹⁸O-labeled water traces nucleophilic vs. general acid/base mechanisms.
  • Statistical Analysis : Multivariate regression identifies dominant factors (e.g., pH, ionic strength) affecting rate constants .

Q. How does the steric bulk of the 4,4-dimethyl group influence regioselectivity in multi-step syntheses?

  • Methodological Answer : Steric maps (using software like Spartan) visualize spatial hindrance. Comparative studies with analogs (e.g., methyl 4-methyl-5-oxopentanoate) show reduced reactivity at the γ-position due to methyl crowding. For example, Grignard additions favor the less hindered α-ketone position, validated by X-ray crystallography of products .

Q. What are the challenges in using this compound as a precursor for bioactive heterocycles?

  • Methodological Answer : The compound’s rigidity complicates cyclization. Workarounds include:

  • Microwave-Assisted Synthesis : Accelerates ring closure (e.g., forming pyrazoles or pyrrolidones) with controlled heating.
  • Protecting Groups : Temporarily shield the ketone (e.g., acetal formation) to direct reactivity to the ester .

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